N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is an intriguing organic compound featuring both cyclohexyl and mesitylsulfonyl groups, along with a 1,3-oxazinan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide generally involves multi-step organic synthesis. A common route starts with the formation of the oxazinan ring, followed by introducing the mesitylsulfonyl group through sulfonylation. The final steps involve the coupling of the cyclohexyl group and the formation of the oxalamide backbone. Typical reaction conditions include the use of polar aprotic solvents like DMSO or DMF, and catalytic amounts of strong bases such as triethylamine or pyridine.
Industrial Production Methods: Industrial-scale production of this compound often leverages more efficient catalysts and continuous flow synthesis techniques to streamline the process and improve yield. Reaction optimization strategies, such as temperature control and the use of automated reactors, are employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The oxazinan ring can undergo oxidation, forming various oxides depending on the oxidizing agents used, such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The mesitylsulfonyl group can be reduced to a sulfinyl or sulfhydryl group under suitable reducing conditions, such as those employing lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, yielding derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, conducted under acidic conditions.
Reduction: Lithium aluminum hydride, performed under inert atmosphere conditions.
Substitution: Alkyl halides or other nucleophiles, often in the presence of strong bases or under reflux conditions.
Major Products Formed:
Scientific Research Applications
N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide's unique properties make it valuable in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Applied in the development of novel materials and as a catalyst in specific industrial processes.
Mechanism of Action
N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects through multiple mechanisms, depending on its application:
Molecular Targets: It can interact with specific enzymes, modulating their activity. For instance, it might act as an inhibitor or activator of particular proteins, affecting cellular pathways.
Pathways Involved: The compound can influence signaling pathways, potentially altering gene expression or metabolic processes, leading to its effects observed in biological systems.
Comparison with Similar Compounds
N1-cyclohexyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be compared to similar compounds such as:
N1-cyclohexyl-N2-(methylsulfonyl)oxalamide:
N1-cyclohexyl-N2-(tosyl)oxalamide: Contains a tosyl group instead of mesitylsulfonyl, leading to different reactivity and potential biological interactions.
N1-cyclohexyl-N2-((2-methyl-1,3-oxazinan-2-yl)methyl)oxalamide: Similar but with a different substitution pattern on the oxazinan ring, influencing its properties and applications.
Properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5S/c1-15-12-16(2)20(17(3)13-15)31(28,29)25-10-7-11-30-19(25)14-23-21(26)22(27)24-18-8-5-4-6-9-18/h12-13,18-19H,4-11,14H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJDECBIBSMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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